N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}pyridine-3-carboxamide
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Overview
Description
The compound “N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}pyridine-3-carboxamide” is a complex organic molecule. It contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine group). The presence of a chlorophenyl group indicates the presence of a chlorine atom attached to a phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzofuran and pyridine moieties might participate in electrophilic aromatic substitution reactions, while the carboxamide group could be involved in various condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3/c22-15-9-7-13(8-10-15)19(25)20-18(16-5-1-2-6-17(16)27-20)24-21(26)14-4-3-11-23-12-14/h1-12H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPFMFZETOQGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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